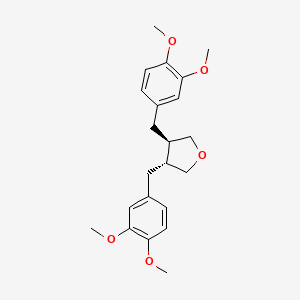

Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran

Description

Properties

IUPAC Name |

(3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-23-19-7-5-15(11-21(19)25-3)9-17-13-27-14-18(17)10-16-6-8-20(24-2)22(12-16)26-4/h5-8,11-12,17-18H,9-10,13-14H2,1-4H3/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDLIQAXFOCGBP-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COCC2CC3=CC(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran typically involves the regio- and diastereoselective [4+2] annulation of ynamides with o-hydroxybenzyl alcohols . This metal-free methodology is characterized by a wide substrate scope, good functional group tolerance, and efficiency on a gram scale .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation reactions . The conditions for these reactions vary depending on the desired outcome but often involve specific catalysts and controlled environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions with DDQ can lead to the formation of cation radicals and other reactive intermediates .

Scientific Research Applications

Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran has several scientific research applications, particularly in the fields of chemistry and biology. Additionally, it is studied for its potential antioxidant, antibacterial, and tumor-inhibitory properties .

Mechanism of Action

The mechanism of action of trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran involves its interaction with various molecular targets and pathways. For example, its oxidation reactions mediated by DDQ involve hydride transfer reactions and the formation of reactive intermediates . These intermediates can then participate in further chemical transformations, leading to the formation of new compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1. 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran

- Structure : Features a tetrahydrofuran core with 4-methoxyphenyl groups at positions 2 and 4, and methyl groups at positions 3 and 5 .

- Key Differences: Substituent Position: The target compound has 3,4-dimethoxybenzyl groups, whereas this analog has 4-methoxyphenyl groups. The additional methoxy group in the former enhances electron-donating effects and steric bulk.

2.2. 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

- Structure : A dihydrofuran derivative with bromine at positions 3 and 4 and phenyl groups at positions 2 and 5 .

- Key Differences :

- Ring Saturation : The target compound has a fully saturated tetrahydrofuran ring, while this analog retains a dihydrofuran (partially unsaturated) structure.

- Substituent Effects : Bromine atoms in the analog contribute to higher density and polarizability, favoring halogen bonding (Br⋯Br contacts) in crystal packing . The target’s methoxy groups may instead promote hydrogen bonding.

2.3. Cyclopentanone Derivatives (e.g., rac-trans-3,4-bis(carboethoxy)cyclopentanone)

- Structure: Cyclopentanone core with ester groups at positions 3 and 4 .

- Key Differences: Core Heterocycle: Cyclopentanone (ketone-containing) vs. tetrahydrofuran (ether). This difference dictates reactivity; cyclopentanones undergo ketone-specific reactions (e.g., condensations), while tetrahydrofurans are more resistant to oxidation . Synthetic Routes: Cyclopentanones are synthesized via Dieckmann condensation, whereas tetrahydrofuran derivatives may rely on ring-closing etherification or coupling reactions .

Physicochemical and Reactivity Profiles

Metabolic and Degradation Pathways

- Enzymatic Cleavage : Unspecific peroxygenases (UPOs) can cleave ethers like tetrahydrofuran (THF) into ring-opened products (e.g., 4-hydroxybutanal) . The target compound’s dimethoxybenzyl groups may slow enzymatic degradation compared to simpler THF derivatives.

- Oxidative Stability : Methoxy groups could enhance resistance to oxidation relative to brominated or phenyl-substituted analogs, which may undergo halogen elimination or aryl oxidation .

Biological Activity

Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is a lignan derivative characterized by its tetrahydrofuran backbone and two methoxy-substituted benzyl groups. The synthesis typically involves modular approaches that allow for variations in substituents, enhancing the compound's biological profile.

Antitumor Activity

Research has shown that various dibenzyl butyrolactone lignans exhibit significant antitumor properties. This compound has been linked to apoptosis induction in cancer cells. For instance, studies demonstrated that certain derivatives of this compound could cause cell cycle arrest in Jurkat T-leukemia cells with minimal necrosis observed .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Cell Cycle Arrest | Increases 4N cell population (G2/M phase arrest) | |

| Necrosis Level | Less than 2% necrosis |

The mechanism through which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell proliferation and survival. Specifically, it may inhibit cyclin D1 expression and affect RAS signaling pathways .

Case Studies

Case Study 1: Jurkat T-Leukemia Cells

In a controlled study involving Jurkat T-leukemia cells treated with this compound, researchers observed:

- Increased Apoptosis : Significant apoptosis was noted as evidenced by flow cytometry analysis.

- Cell Cycle Analysis : A marked increase in the G2/M phase population indicated effective cell cycle arrest.

These findings suggest that this compound could be a candidate for further development in cancer therapeutics.

Case Study 2: Comparative Analysis with Other Lignans

In comparative studies with other lignans, this compound demonstrated superior cytotoxicity against various cancer cell lines. Its structural modifications were found to enhance its biological activity significantly .

Q & A

Q. What are the established synthetic routes for Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran, and what key reaction parameters influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves cyclization of bis(3,4-dimethoxybenzyl) precursors under controlled conditions. For example, analogous tetrahydrofuran derivatives are synthesized via acid-catalyzed cyclization in solvents like 1,4-dioxane or THF at 60–80°C . Stereochemical control is achieved by optimizing reaction time, temperature, and catalyst (e.g., p-toluenesulfonic acid). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures separation of trans and cis isomers. Confirm stereochemistry using X-ray crystallography, as demonstrated for hexasubstituted dihydrofurans .

Q. What spectroscopic techniques are most effective for confirming the trans configuration and substituent orientation?

- Methodological Answer :

- NMR : Use - and -NMR to identify coupling constants (e.g., vicinal protons in trans vs. cis configurations). NOESY experiments can detect spatial proximity of substituents.

- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry, as shown for 3,4-dibromo-dihydrofuran derivatives .

- IR spectroscopy : Monitor carbonyl or ether stretching frequencies to verify ring formation and substituent electronic effects.

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution; THF or dichloromethane may suffice for less polar intermediates .

- Stability : Store under inert atmosphere (N/Ar) at –20°C to prevent oxidation of methoxybenzyl groups. Monitor degradation via HPLC with UV detection (λ = 280 nm for aromatic moieties).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.